2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol
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Overview
Description
2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom This compound is notable for its unique structure, which includes a tetrazole ring, a phenol group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
Scientific Research Applications
2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It modulates the production of reactive oxygen species (ROS) and inflammatory mediators, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(phenylimino)methyl]phenol: A simpler Schiff base with similar structural features but lacking the tetrazole ring.
2-[(E)-(4-fluorophenylimino)methyl]phenol: A derivative with a fluorine substituent, which alters its electronic properties and reactivity.
Uniqueness
2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol is unique due to the presence of the tetrazole ring, which imparts additional stability and reactivity.
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yliminomethyl]phenol |
InChI |
InChI=1S/C19H21N5O/c1-13-8-7-9-14(2)17(13)24-18(21-22-23-24)19(3,4)20-12-15-10-5-6-11-16(15)25/h5-12,25H,1-4H3 |
InChI Key |
IJBYBGXTPBXYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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